molecular formula C17H16F3N3O2 B2362478 (2-cyclopropyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)(4-(trifluoromethoxy)phenyl)methanone CAS No. 2034555-99-0

(2-cyclopropyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)(4-(trifluoromethoxy)phenyl)methanone

Cat. No.: B2362478
CAS No.: 2034555-99-0
M. Wt: 351.329
InChI Key: LQFUBHQDVINAMO-UHFFFAOYSA-N
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Description

(2-cyclopropyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)(4-(trifluoromethoxy)phenyl)methanone:

Biochemical Analysis

Biochemical Properties

The compound (2-cyclopropyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)(4-(trifluoromethoxy)phenyl)methanone plays a significant role in biochemical reactions, particularly as a negative allosteric modulator of mGluR2 . mGluR2 is a part of the glutamatergic system in the central nervous system (CNS), which is key to several brain functions . The compound interacts with mGluR2, modulating its activity and influencing various biochemical processes .

Cellular Effects

The effects of this compound on cells are primarily mediated through its interaction with mGluR2 . By acting as a negative allosteric modulator, it can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of this compound involves binding to the mGluR2 receptor . This binding results in the modulation of the receptor’s activity, leading to changes in gene expression and impacts on various cellular and molecular processes .

Temporal Effects in Laboratory Settings

Its role as a negative allosteric modulator suggests that it may have long-term effects on cellular function, potentially influencing the stability and degradation of mGluR2 .

Dosage Effects in Animal Models

The effects of this compound in animal models are likely to vary with dosage. While specific dosage effects have not been detailed in the literature, it is plausible that different dosages could result in varying degrees of mGluR2 modulation .

Metabolic Pathways

Given its role as a modulator of mGluR2, it is likely that it interacts with enzymes or cofactors associated with this receptor .

Transport and Distribution

Given its molecular structure and its known interactions with mGluR2, it is likely that it is transported to areas of the cell where this receptor is present .

Subcellular Localization

The subcellular localization of this compound is likely to be influenced by its interaction with mGluR2 . As mGluR2 is a membrane-bound receptor, the compound is likely to be localized at the cell membrane where it can exert its modulatory effects .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-cyclopropyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)(4-(trifluoromethoxy)phenyl)methanone typically involves multi-step organic reactions. One common method involves the initial formation of the pyrazolo[1,5-a]pyrazine core followed by functionalization of the core with the cyclopropyl and phenyl groups. The reaction conditions often include controlled temperatures, the use of catalysts, and specific solvents to ensure high yield and purity.

Industrial Production Methods

For industrial-scale production, methods such as continuous flow synthesis are employed to increase efficiency and scalability. These methods allow for precise control over reaction parameters, reducing waste and improving the overall sustainability of the production process.

Chemical Reactions Analysis

Types of Reactions

This compound undergoes several types of reactions:

  • Oxidation: : Reaction with oxidizing agents leading to the formation of various oxidized derivatives.

  • Reduction: : Reduction reactions involving hydrogenation or the use of reducing agents.

  • Substitution: : Nucleophilic or electrophilic substitution reactions, particularly at the phenyl and pyrazine moieties.

Common Reagents and Conditions

  • Oxidizing Agents: : Potassium permanganate, hydrogen peroxide.

  • Reducing Agents: : Sodium borohydride, lithium aluminum hydride.

  • Solvents: : Dichloromethane, ethanol, dimethyl sulfoxide.

Major Products

Major products from these reactions include various oxidized or reduced derivatives, as well as substituted analogs that can further enhance the compound’s utility in research and industry.

Scientific Research Applications

Chemistry: : In synthetic organic chemistry, this compound is used as a precursor or intermediate in the synthesis of more complex molecules.

Biology: : In biological research, it's studied for its potential interactions with enzymes and proteins, making it a candidate for enzyme inhibition studies.

Medicine: : The compound is explored for its potential therapeutic properties, particularly its interactions with biological targets that are implicated in diseases.

Industry: : Used in material science for developing new materials with specific properties, such as increased thermal stability or enhanced conductivity.

Comparison with Similar Compounds

Similar Compounds

  • (2-cyclopropyl-6,7-dihydropyrazolo[1,5-a]pyrazin-4-one)

  • 4-(trifluoromethoxy)benzoic acid

  • pyrazolo[1,5-a]pyrazin-5-yl phenylmethanone

Uniqueness

Compared to other similar compounds, (2-cyclopropyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)(4-(trifluoromethoxy)phenyl)methanone exhibits a unique combination of the pyrazolo[1,5-a]pyrazin core with the trifluoromethoxyphenyl group, giving it distinct chemical and biological properties that make it a valuable tool in various research and industrial applications.

Properties

IUPAC Name

(2-cyclopropyl-6,7-dihydro-4H-pyrazolo[1,5-a]pyrazin-5-yl)-[4-(trifluoromethoxy)phenyl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16F3N3O2/c18-17(19,20)25-14-5-3-12(4-6-14)16(24)22-7-8-23-13(10-22)9-15(21-23)11-1-2-11/h3-6,9,11H,1-2,7-8,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQFUBHQDVINAMO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NN3CCN(CC3=C2)C(=O)C4=CC=C(C=C4)OC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16F3N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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